molecular formula C20H19FN2O4 B2356280 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953181-53-8

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2356280
CAS RN: 953181-53-8
M. Wt: 370.38
InChI Key: KCZXBAARHNNQFC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide, also known as F13640, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of isoxazole derivatives and has been found to have potential therapeutic applications in various fields of medicine. In

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is not fully understood. However, it has been shown to act as a partial agonist at the dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. It has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to increase the levels of the neurotransmitters dopamine and serotonin in certain brain regions. Additionally, 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has been shown to increase the expression of genes involved in neuroplasticity, which may contribute to its potential therapeutic effects in treating addiction and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, it has been shown to have potential therapeutic applications in various fields of medicine, which makes it a promising compound for further research. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide. One area of research could be to further explore its potential therapeutic applications in treating pain, inflammation, schizophrenia, addiction, and anxiety disorders. Another area of research could be to investigate its mechanism of action in more detail, which could lead to the development of more targeted and effective therapies. Additionally, future research could focus on optimizing the synthesis method of 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide to make it more efficient and cost-effective for large-scale production.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 3,4-dimethoxybenzaldoxime. The resulting compound is then reacted with 4-fluoroaniline to form N-(4-fluorophenyl)-3,4-dimethoxybenzaldoxime. This compound is then reacted with ethyl chloroacetate to form N-(4-fluorophenyl)-3,4-dimethoxy-N-(2-oxoethyl)benzamide. Finally, the isoxazole ring is formed by reacting the benzamide with hydroxylamine hydrochloride and sodium acetate.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antinociceptive and anti-inflammatory effects in animal models of pain and inflammation. Additionally, 2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has been shown to have potential antipsychotic effects in animal models of schizophrenia. It has also been studied for its potential use in treating drug addiction and anxiety disorders.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-25-17-8-3-13(9-19(17)26-2)10-20(24)22-12-16-11-18(27-23-16)14-4-6-15(21)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZXBAARHNNQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide

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